molecular formula C17H18N6S B286854 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286854
M. Wt: 338.4 g/mol
InChI Key: NVYITXZVGHCNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MPTT, is a compound that has been studied for its potential use in the field of medicinal chemistry. MPTT belongs to the class of triazolo-thiadiazole derivatives, which have been shown to possess diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors, leading to the modulation of various signaling pathways. 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess diverse biological activities. However, 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. In addition, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacological properties.

Future Directions

There are several future directions for the study of 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its use as a drug candidate for the treatment of various diseases, such as cancer and inflammatory disorders. Another potential direction is to study its potential use as a diagnostic tool for certain diseases. Further studies are also needed to fully elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized by the reaction of 3-methylbenzaldehyde, 1-methyl-3-propyl-1H-pyrazol-5-amine, and thiocarbohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting solid product is filtered and purified by recrystallization.

Scientific Research Applications

3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(3-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-methylphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6S/c1-4-6-13-10-14(22(3)20-13)16-21-23-15(18-19-17(23)24-16)12-8-5-7-11(2)9-12/h5,7-10H,4,6H2,1-3H3

InChI Key

NVYITXZVGHCNHD-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC(=C4)C)C

Origin of Product

United States

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